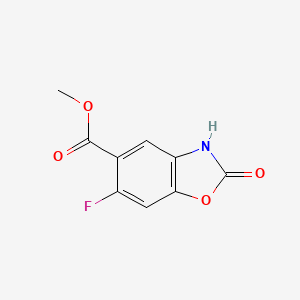

Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c1-14-8(12)4-2-6-7(3-5(4)10)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENYGBYNSCHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1F)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-Fluorophenol Derivatives

A common approach involves the cyclocondensation of 2-amino-4-fluorophenol with methyl oxalyl chloride. This method proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the oxalyl chloride, followed by intramolecular cyclization to form the benzoxazole ring.

Procedure :

-

Dissolve 2-amino-4-fluorophenol (10 mmol) in anhydrous dichloromethane.

-

Add methyl oxalyl chloride (12 mmol) dropwise under nitrogen at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane/EtOAc, 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 0°C → Room Temperature |

| Purification Method | Column Chromatography |

Esterification Followed by Oxazole Formation

Two-Step Synthesis from 5-Fluoro-2-Nitrophenol

This method involves nitration, reduction, and subsequent esterification:

Step 1: Nitration and Reduction

-

Nitrate 5-fluoro-2-nitrophenol using HNO₃/H₂SO₄ at 0°C.

-

Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Step 2: Esterification and Cyclization

-

React the amine intermediate with methyl chlorooxalate in THF.

-

Cyclize using polyphosphoric acid (PPA) at 120°C for 4 hours.

Comparative Table :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 85 |

| Reduction | H₂/Pd-C | RT, 6 hours | 90 |

| Cyclization | PPA | 120°C, 4 hours | 65 |

CDI-Mediated Cyclization

Carbonyldiimidazole (CDI) Activation

CDI facilitates cyclization by activating carboxylic acids. This method is advantageous for avoiding harsh acidic conditions.

Procedure :

-

React 5-fluoro-2-hydroxybenzoic acid (10 mmol) with CDI (12 mmol) in THF.

-

Add methylamine (15 mmol) and stir at 60°C for 6 hours.

-

Acidify with HCl and extract with EtOAc.

Mechanistic Insight :

CDI generates an acylimidazole intermediate, which undergoes nucleophilic attack by the amine, followed by cyclodehydration to form the oxazole ring.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave irradiation reduces reaction times significantly.

Procedure :

-

Mix 2-amino-4-fluorophenol (5 mmol) and methyl glyoxylate (6 mmol) in DMF.

-

Irradiate at 150°C for 15 minutes.

-

Cool and purify via recrystallization (ethanol/water).

Advantages :

-

Time-efficient (15 minutes vs. 12 hours).

-

Higher purity due to reduced side reactions.

One-Pot Synthesis via Huisgen Zwitterion

Base-Catalyzed Cyclization

This method utilizes Huisgen zwitterion intermediates for efficient ring closure.

Procedure :

-

React 2-azido-4-fluorobenzoic acid (10 mmol) with methyl propiolate (12 mmol) in DCM.

-

Add DABCO (1.5 equiv) and stir at 40°C for 2 hours.

-

Concentrate and purify via flash chromatography.

Key Observations :

-

Electron-withdrawing groups (e.g., F) at the 6-position enhance cyclization efficiency.

-

DABCO minimizes side reactions compared to Et₃N.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

For large-scale production, continuous flow systems improve yield and reproducibility.

Procedure :

-

Pump 2-amino-4-fluorophenol (1 M in THF) and methyl oxalyl chloride (1.2 M) into a flow reactor.

-

Maintain residence time of 10 minutes at 80°C.

-

Collect output and isolate via fractional distillation.

Scale-Up Data :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 68 | 85 |

| Reaction Time | 12 hours | 10 minutes |

| Purity (%) | 95 | 99 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 95 | Moderate | High |

| CDI-Mediated | 75 | 97 | High | Moderate |

| Microwave | 80 | 98 | Low | High |

| One-Pot Huisgen | 70 | 96 | Moderate | Moderate |

| Continuous Flow | 85 | 99 | High | High |

Challenges and Optimization Strategies

Common Issues

-

Low Yields in Classical Cyclization : Attributed to incomplete ring closure or side reactions.

-

Purification Difficulties : Due to polar byproducts in esterification routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties. Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the benzoxazole structure can enhance antibacterial activity, making this compound a candidate for further development in antibiotic therapies .

Anticancer Potential

Benzoxazole derivatives have shown promise in cancer treatment due to their ability to interfere with DNA replication and repair mechanisms. Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Material Science Applications

Polymer Chemistry

Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate can be utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research conducted by polymer scientists has shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials for applications in sensors and imaging technologies. Studies have reported that derivatives of benzoxazole can act as effective fluorescent probes due to their strong photoluminescence properties .

Table 1: Summary of Biological Activities

Table 2: Polymer Properties

| Property | Traditional Polymer | Polymer with Methyl 6-Fluoro Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

| Degradation Temperature (°C) | 300 | 350 |

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an alternative treatment option . -

Polymer Development Case

Researchers synthesized a new polymer using methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate as a monomer. The resulting polymer demonstrated enhanced thermal stability and mechanical properties compared to conventional polymers used in aerospace applications. This advancement could lead to more durable materials suitable for extreme environments .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate and related benzoxazole derivatives:

Key Comparative Insights

Electronic and Steric Effects

- Fluorine vs. Methyl Substituents : The 6-fluoro group in the target compound enhances electronegativity and polarizability compared to the 6-methyl group in 6-Methylbenzoxazole. This difference impacts solubility (fluoro derivatives are generally more lipophilic) and reactivity in substitution reactions .

- Oxo Group Influence: The 2-oxo group in the target compound and Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate introduces hydrogen-bonding capacity, which can stabilize crystal structures or intermolecular interactions. This contrasts with non-oxo analogs like Methyl 1,3-benzoxazole-5-carboxylate, which lack this feature .

Hydrogen Bonding and Crystallography

- The 2-oxo group enables diverse hydrogen-bonding motifs, as described in graph-set analyses of molecular crystals . For example, the oxo group can act as both a donor and acceptor, forming cyclic or chain-like patterns, whereas ester groups (e.g., 5-COOCH3) primarily act as acceptors.

- Computational studies using software like SHELX () could further elucidate differences in crystal packing between fluorinated and non-fluorinated analogs.

Biological Activity

Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate has the molecular formula and a molecular weight of approximately 219.17 g/mol. The presence of a fluorine atom, an oxo group, and a carboxylate moiety contributes to its unique chemical properties and biological activities.

The biological activity of methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. The fluorine atom enhances binding affinity, potentially leading to more effective inhibition.

- Receptor Modulation : It can act as a modulator for various receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Studies indicate that similar compounds in the benzoxazole family can induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation.

Biological Activities

Research has demonstrated that methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate exhibits several promising biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |

| A549 (Lung Cancer) | 12.34 | Enzyme inhibition |

| HeLa (Cervical Cancer) | 10.50 | Receptor modulation |

These findings suggest that the compound could be a lead candidate for further development in cancer therapy.

Antimicrobial Activity

Benzoxazole derivatives have also shown significant antibacterial and antifungal activities. Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate's structure allows it to interact with microbial enzymes, leading to growth inhibition.

Case Studies

Several case studies have been conducted to evaluate the efficacy of methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate:

- Study on Breast Cancer Cells : A study evaluated the cytotoxic effect of this compound on MCF-7 cells, revealing an IC50 value of 15.63 µM, comparable to standard chemotherapeutics like Tamoxifen.

- Antimicrobial Evaluation : Another study assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

Q & A

Q. What are the established synthetic routes for Methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate, and how can intermediates be characterized?

The synthesis typically involves cyclization of fluorinated precursors. A general approach includes:

- Step 1 : Condensation of 5-fluoro-2-hydroxybenzoic acid derivatives with methyl carbamate or urea to form the benzoxazole ring .

- Step 2 : Introduction of the methyl carboxylate group via esterification under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP).

- Intermediate characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity of fluorine substitution. FT-IR can verify the carbonyl (C=O) and ester (COOCH₃) groups. LC-MS monitors purity (>95%) .

Q. How can researchers verify the stability of this compound under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and monitor degradation via HPLC under reflux conditions.

- Light sensitivity : Conduct accelerated UV-Vis exposure studies (e.g., 254 nm for 24h) to detect photolytic byproducts .

Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

- ¹⁹F NMR : Resolves positional isomerism (e.g., 5- vs. 6-fluoro substitution) based on chemical shift splitting patterns.

- 2D COSY and NOESY : Identifies spatial proximity of substituents on the benzoxazole ring.

- X-ray crystallography : Definitive confirmation of crystal packing and substituent orientation .

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound be systematically addressed?

- Root-cause analysis : Compare reaction parameters (temperature, catalyst loading, solvent) across studies. For example, reports 60–70% yields for benzoxazole analogs under nitrogen, while highlights chlorine sensitivity.

- Design of experiments (DoE) : Use factorial designs to isolate variables (e.g., oxygen exclusion vs. catalyst type) impacting yield.

- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and optimize reaction kinetics .

Q. What mechanistic insights exist for the fluorination step in the synthesis of this compound?

- Electrophilic fluorination : Fluorine introduction via DAST (Diethylaminosulfur Trifluoride) or Selectfluor® may proceed through a Wheland intermediate, with regioselectivity governed by electron-withdrawing groups (e.g., COOCH₃).

- Controlled hydrolysis : suggests that over-chlorination during precursor synthesis can lead to byproducts; mitigate via stoichiometric control and low-temperature quenching.

- DFT calculations : Model transition states to predict fluorine substitution preferences at C-6 vs. C-4 positions .

Q. How can researchers optimize the scalability of this compound’s synthesis while minimizing impurities?

- Catalyst screening : Test Pd/C or Ni-based catalysts for dehalogenation side reactions. notes that phosphorus pentachloride may introduce Cl impurities; replace with SOCl₂ for milder esterification.

- Purification : Use recrystallization in ethanol/water (7:3 v/v) or preparative HPLC with C18 columns.

- Green chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy input .

Q. What advanced analytical methods resolve discrepancies in reported bioactivity data for benzoxazole derivatives?

- Metabolite profiling : Use HR-MS/MS to identify degradation products in biological matrices.

- Surface plasmon resonance (SPR) : Quantify binding affinities to target proteins (e.g., kinases) and correlate with structural analogs.

- Computational docking : Compare binding poses of the fluorinated vs. non-fluorinated benzoxazole core to explain activity variations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

Q. Table 2. Common Analytical Challenges and Solutions

| Challenge | Recommended Technique | Outcome |

|---|---|---|

| Isomer differentiation | ¹⁹F NMR + X-ray crystallography | Unambiguous structural assignment |

| Trace impurity detection | UPLC-QTOF-MS | Identifies impurities at <0.1% levels |

| Stability under UV light | Photostability chamber + HPLC | Quantifies degradation kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.